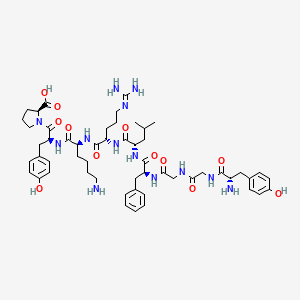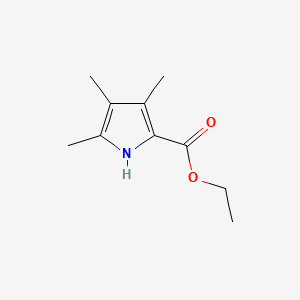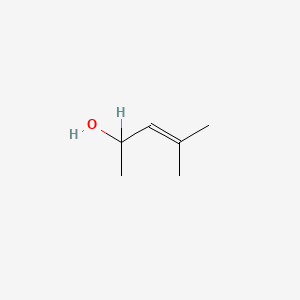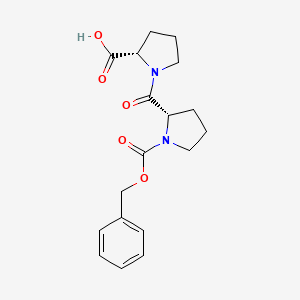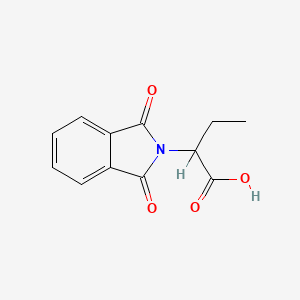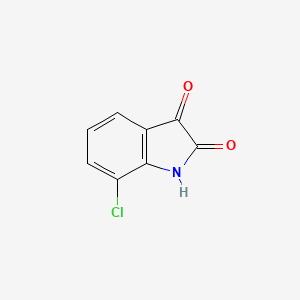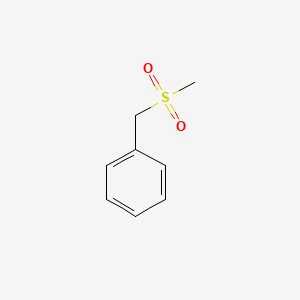
Sulfone de méthyle et de benzyle
Vue d'ensemble
Description
Synthesis Analysis
Benzyl Methyl Sulfone can be synthesized through various methods. One such method involves the oxidation of thioethers, often referred to as sulfides . Sulfones are typically prepared by organic oxidation of thioethers, with sulfoxides being intermediates in this route . Another method involves the use of sulfonyl and sulfuryl halides under conditions used for Friedel–Crafts reactions .Molecular Structure Analysis
The molecular structure of Benzyl Methyl Sulfone consists of a sulfonyl (R−S(=O)2−R’) functional group attached to a benzyl group . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms .Chemical Reactions Analysis
Benzyl Methyl Sulfone can participate in various chemical reactions. For instance, it can undergo oxidation to produce the sulfone, both under laboratory conditions and metabolically . It can also participate in Pd-catalysed Suzuki–Miyaura type reactions .Physical And Chemical Properties Analysis
Benzyl Methyl Sulfone is a colorless solid with a molecular weight of 170.229 Da . It has a melting point of 124 °C and a boiling point of 334.81°C . The relative density of this compound is 1.385 g/cm3 .Applications De Recherche Scientifique
Synthèse organique : Fonctionnalisation des liaisons C–S
Le sulfone de méthyle et de benzyle sert de substrat polyvalent en synthèse organique, en particulier dans la fonctionnalisation des liaisons carbone-soufre (C–S). Ce composé est utilisé dans des approches métallo-catalytiques et photocatalytiques pour créer de nouvelles liaisons C–C et C–X . La possibilité de manipuler la liaison C–S permet de développer des molécules complexes, ce qui est crucial dans la synthèse de produits naturels et de médicaments.
Chimie médicinale : Développement de médicaments
En chimie médicinale, les sulfones comme le this compound sont essentiels dans la conception et le développement de nouveaux médicaments. Leur présence dans les molécules cibles peut conduire à la découverte de nouveaux agents thérapeutiques . La stabilité et la réactivité du groupe sulfone en font une entité précieuse dans les molécules médicamenteuses, contribuant à leurs propriétés pharmacologiques.
Photocatalyse : Synthèse de sulfones et d'acides sulfiniques
La photochimie du this compound est exploitée pour la synthèse de sulfones et d'acides sulfiniques. La photolyse des composés sulfonylés benzyliques peut donner des sulfones avec un rendement élevé, ce qui est important pour diverses applications synthétiques .
Catalyse : Fonctionnalisations désulfitantes
Le this compound est utilisé dans les fonctionnalisations désulfitantes catalytiques, un processus qui permet la formation de liaisons C–C et C–X de manière catalytique. Cette méthode a connu des progrès considérables et devient de plus en plus importante dans le domaine de la catalyse .
Mécanisme D'action
Target of Action
Benzyl methyl sulfone is a type of sulfone, a group of organic compounds containing sulfur. Sulfones, including benzyl methyl sulfone, are known to exhibit a range of pharmacological activities . .
Mode of Action
For instance, they can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile substitutes for a leaving group at the benzylic position . It’s plausible that benzyl methyl sulfone may interact with its targets in a similar manner.
Biochemical Pathways
For instance, they can undergo reactions involving the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized . This suggests that benzyl methyl sulfone may affect biochemical pathways involving these types of reactions.
Pharmacokinetics
The properties of sulfones in general suggest that they may have good bioavailability due to their ability to participate in various chemical reactions .
Result of Action
It’s known that sulfones can participate in various chemical reactions, suggesting that benzyl methyl sulfone may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the reactivity of sulfones can be influenced by various factors, including the presence of other chemical groups and the properties of the solvent . Therefore, it’s plausible that environmental factors could influence the action of benzyl methyl sulfone.
Safety and Hazards
Orientations Futures
The exceptional versatility of sulfones like Benzyl Methyl Sulfone has been extensively exploited in organic synthesis . Recent advances in catalytic desulfitative functionalizations have opened a new area of research . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .
Analyse Biochimique
Biochemical Properties
Benzyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzyl methyl sulfone has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the oxidation of benzyl methyl sulfone, leading to the formation of sulfone derivatives that can participate in further biochemical reactions .
Cellular Effects
Benzyl methyl sulfone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzyl methyl sulfone can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can influence the expression of genes related to oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of benzyl methyl sulfone involves its interaction with biomolecules at the molecular level. Benzyl methyl sulfone can bind to specific proteins, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl methyl sulfone can change over time. Studies have shown that benzyl methyl sulfone is relatively stable under standard laboratory conditions. It can undergo degradation over extended periods, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to benzyl methyl sulfone has been observed to cause alterations in cellular function, including changes in cell viability and proliferation .
Propriétés
IUPAC Name |
methylsulfonylmethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEARMXYKACECDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185060 | |
| Record name | alpha-(Methylsulphonyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3112-90-1 | |
| Record name | [(Methylsulfonyl)methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Methylsulphonyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003112901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl methyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409406 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-(Methylsulphonyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(methylsulphonyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.526 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl methyl sulfone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPF4E6P6FJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzyl Methyl Sulfone fragment under electron ionization in mass spectrometry?
A1: Benzyl Methyl Sulfone exhibits a distinctive fragmentation pattern during electron ionization mass spectrometry. A key characteristic is the loss of a sulfonylmethyl group (SO2CH3), resulting in the formation of a tropylium ion. [, ] This fragmentation pathway is indicative of the compound's structure and can be used for its identification.
Q2: What are the major metabolic pathways of Benzyl Methyl Sulfone in rats?
A2: Studies using radiolabeled Benzyl Methyl Sulfone in rats have illuminated its metabolic fate. Key metabolites identified include p-(1,1-dimethyl-2-hydroxyethyl)benzyl methyl sulfide and p-(1,1-dimethyl-2-hydroxyethyl)benzyl methyl sulfone. Further breakdown products include p-(1-methyl-l-carboxylethyl)benzyl methyl sulfide and p-(1-methyl-l-carboxylethyl)benzyl methyl sulfone, often found as glucuronide conjugates in urine. [] These findings suggest that oxidation of the benzylic methyl group and subsequent conjugation are important metabolic pathways.
Q3: Can Benzyl Methyl Sulfone be synthesized from simpler starting materials?
A3: Yes, Benzyl Methyl Sulfone can be synthesized from 3-hydroxy-2-phenylthietane through oxidation with reagents like m-chloroperbenzoic acid or a mixture of hydrogen peroxide and acetic acid. [] This synthetic route highlights the relationship between thietane derivatives and their corresponding sulfones, providing insights into potential chemical transformations.
Q4: How does the stereochemistry of stilbene episulfone influence its reaction with bases?
A4: Interestingly, the treatment of cis-stilbene episulfone with strong bases like sodium hydroxide leads to the formation of trans-stilbene. [] This isomerization suggests a reaction mechanism involving the removal of a proton from the episulfone ring, followed by ring-opening and subsequent elimination to yield the more stable trans isomer. This reaction highlights the influence of stereochemistry on the reactivity of episulfones.
Q5: Is there evidence of rearrangement reactions occurring during the mass spectrometry of sulfones like Benzyl Methyl Sulfone?
A5: Yes, mass spectrometry studies have provided evidence for the rearrangement of sulfones to their isomeric sulfinates under electron impact conditions. [] Notably, the migration of an aryl group, like the benzyl group in Benzyl Methyl Sulfone, is preferred over the migration of an alkyl group. This rearrangement can lead to alternative fragmentation pathways and should be considered when interpreting mass spectra of sulfone compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




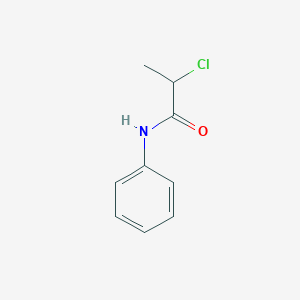
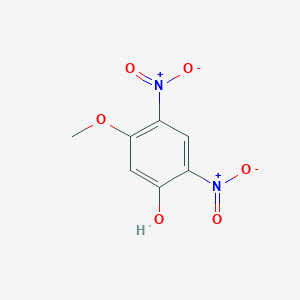
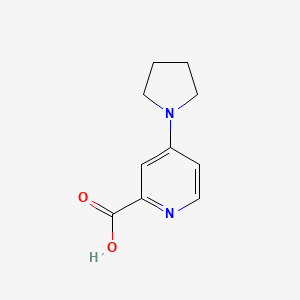

![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)
